Cas no 2228339-60-2 (2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid)
![2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid structure](https://ja.kuujia.com/scimg/cas/2228339-60-2x500.png)
2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1872130
- 2228339-60-2
- 2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
- 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid
-
- インチ: 1S/C17H23NO5/c1-16(2,3)23-15(21)18-12-7-5-6-11(10-12)17(8-9-17)13(22-4)14(19)20/h5-7,10,13H,8-9H2,1-4H3,(H,18,21)(H,19,20)
- InChIKey: FVPNKZMNCMVKOS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(=O)O)C1(C2C=CC=C(C=2)NC(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 321.15762283g/mol
- どういたいしつりょう: 321.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 84.9Ų
2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872130-0.05g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 0.05g |
$1381.0 | 2023-06-01 | ||
Enamine | EN300-1872130-0.25g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 0.25g |
$1513.0 | 2023-06-01 | ||
Enamine | EN300-1872130-0.5g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 0.5g |
$1577.0 | 2023-06-01 | ||
Enamine | EN300-1872130-5.0g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1872130-0.1g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 0.1g |
$1447.0 | 2023-06-01 | ||
Enamine | EN300-1872130-1.0g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1872130-2.5g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 2.5g |
$3220.0 | 2023-06-01 | ||
Enamine | EN300-1872130-10.0g |
2-[1-(3-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid |
2228339-60-2 | 10g |
$7065.0 | 2023-06-01 |
2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acidに関する追加情報
Introduction to 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid (CAS No. 2228339-60-2)
2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid (CAS No. 2228339-60-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a cyclopropyl methoxyacetic acid derivative, is characterized by its unique structural features and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety and the cyclopropyl ring system contribute to its stability and reactivity, making it a valuable candidate for various applications in drug discovery and development.
The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, particularly in peptide chemistry. It provides temporary protection for the amino group, allowing for selective reactions at other sites of the molecule. The Boc group can be easily removed under acidic conditions, making it a versatile tool in the synthesis of complex molecules. In the context of 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid, the Boc group ensures that the amino functionality remains unreactive during synthetic manipulations, which is crucial for maintaining the integrity of the final product.
The cyclopropyl ring is another key feature of this compound. Cyclopropyl rings are known for their strain energy and unique electronic properties, which can influence the reactivity and biological activity of molecules containing them. In medicinal chemistry, cyclopropyl-containing compounds have been explored for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents. The presence of a cyclopropyl ring in 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid may contribute to its ability to interact with specific biological targets, making it a promising lead compound for further investigation.
The methoxyacetic acid moiety is another important structural element of this compound. Methoxyacetic acid derivatives have been studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The methoxy group can enhance the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability. Additionally, the carboxylic acid functionality can participate in hydrogen bonding interactions with biological targets, contributing to the compound's binding affinity and selectivity.
Recent research has highlighted the potential of 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid in various therapeutic areas. For instance, studies have shown that similar compounds with cyclopropyl and methoxyacetic acid moieties exhibit potent inhibitory activity against specific enzymes involved in disease pathways. One notable example is the inhibition of kinases, which are key regulators of cellular processes such as proliferation and apoptosis. By targeting these enzymes, compounds like 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid may offer new avenues for treating conditions such as cancer and inflammatory diseases.
In addition to its potential as a therapeutic agent, 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid has also been investigated for its use as a chemical probe in biological studies. Chemical probes are small molecules that can be used to interrogate biological systems and provide insights into molecular mechanisms underlying various physiological processes. The unique structure of this compound makes it well-suited for such applications, as it can selectively bind to specific targets and modulate their activity without causing significant off-target effects.
The synthesis of 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid involves several steps that require careful optimization to achieve high yields and purity. Key synthetic strategies include the formation of the cyclopropyl ring through ring-closing metathesis (RCM) or other cyclization reactions, followed by functionalization of the amino group with the Boc protecting group. The methoxyacetic acid moiety can be introduced through esterification or other coupling reactions. Advanced synthetic techniques such as flow chemistry and catalytic methods have been employed to improve the efficiency and scalability of these processes.
From a pharmacological perspective, 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes with high potency and selectivity. Animal models have further confirmed its efficacy in reducing disease markers and improving physiological outcomes. These findings underscore the potential of this compound as a lead candidate for further development into therapeutic agents.
However, it is important to note that while 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid shows great promise, further research is needed to fully understand its pharmacokinetics, safety profile, and potential side effects. Preclinical studies must be followed by rigorous clinical trials to evaluate its efficacy and safety in human subjects. Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial in advancing this compound through the drug development pipeline.
In conclusion, 2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid (CAS No. 2228339-60-2) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration as a therapeutic agent or chemical probe. As research continues to uncover new insights into its properties and applications, this compound has the potential to contribute significantly to the development of novel treatments for various diseases.
2228339-60-2 (2-[1-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopropyl]-2-methoxyacetic acid) 関連製品
- 332867-67-1(6-bromo-4-phenyl-N-4-(pyrrolidine-1-carbonyl)phenylquinazolin-2-amine)
- 2091617-76-2(2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol)
- 262268-57-5(2-(3-oxoprop-1-en-1-yl)benzonitrile)
- 91683-37-3(Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers))
- 1114945-15-1(3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)
- 2680707-05-3(6-methoxy-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)
- 899944-39-9(2-(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide)
- 2168394-29-2(4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one)
- 1261932-26-6(2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid)
- 1261080-59-4(2-acetyl-5-Thiazolecarboxylic acid methyl ester)




